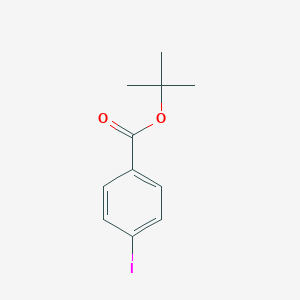

Tert-butyl 4-iodobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNHUWOOFETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456345 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120363-13-5 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to prepare tert-butyl 4-iodobenzoate is through the esterification of 4-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl 4-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 4-aminobenzoate or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of tert-butyl 4-substituted benzoates.

Oxidation: Formation of oxidized benzoic acid derivatives.

Reduction: Formation of tert-butyl 4-aminobenzoate or other reduced benzoates.

Scientific Research Applications

Chemistry:

Building Block: Tert-butyl 4-iodobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the development of new drugs due to its ability to undergo various chemical transformations, allowing for the creation of diverse molecular structures.

Industry:

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

Mechanism:

Molecular Targets: Tert-butyl 4-iodobenzoate primarily acts as an intermediate in chemical reactions, facilitating the formation of new bonds and structures.

Pathways: The compound participates in various organic reactions, including nucleophilic substitution, oxidation, and reduction, by providing a reactive iodine atom and a stable ester group.

Comparison with Similar Compounds

Tert-butyl 1-Naphthoate

Molecular Formula : C₁₅H₁₆O₂

Molecular Weight : 228.29 g/mol

- 1H NMR : δH 8.88 Hz (aromatic H), 8.10 Hz (aromatic H), 7.98 Hz (aromatic H) .

- 13C NMR : δC 167.1 ppm (carbonyl C), 133.8 ppm (aromatic C), 132.6 ppm (aromatic CH) .

- Key Differences: Aromatic System: Incorporates a naphthalene ring, leading to distinct NMR shifts and enhanced conjugation. Reactivity: The extended aromatic system may alter electrophilic substitution patterns compared to the monoaromatic tert-butyl 4-iodobenzoate. Yield/Purity: Higher crude purity (54%) but lower molecular weight .

Tert-butyl 4-Bromo-2-fluorobenzoate

Molecular Formula : C₁₁H₁₂BrFO₂

Molecular Weight : 287.12 g/mol

- Key Differences :

- Halogen Effects : Bromine (less electronegative than iodine) and fluorine (strong electron-withdrawing) substituents modify electronic properties.

- Reactivity : Bromine facilitates nucleophilic substitution, while fluorine directs electrophilic reactions to specific ring positions.

- Applications : Likely used in Suzuki-Miyaura couplings or as intermediates in agrochemicals .

Tert-butyl 4-Hydroxybenzoate

Molecular Formula : C₁₁H₁₄O₃

Molecular Weight : 194.23 g/mol

- Key Differences: Functional Group: Hydroxyl group replaces iodine, increasing polarity and hydrogen-bonding capacity. Acidity: The phenolic -OH (pKa ~8–10) contrasts with the inert C-I bond, making it suitable for pH-sensitive applications. Yield: Lower synthetic yield (~41%) due to challenges in esterification .

Data Table: Comparative Analysis

*Assumed based on supplier standards.

†Estimated from analogous structures.

Key Research Findings

- Reactivity in Radiochemistry : this compound exhibits superior utility in fluorine-18 radiolabeling due to iodine’s leaving-group ability, achieving radiochemical yields influenced by solvent choice (e.g., tert-amyl alcohol vs. acetonitrile) .

- Electronic Effects : The para-iodo group enhances electrophilic aromatic substitution reactivity at the ortho position, unlike bromo-fluoro analogs where fluorine directs meta substitution .

- Biological Applications : Derivatives like 1-methylpiperidin-4-yl 4-iodobenzoate show log P values (~2.5) conducive to blood-brain barrier penetration, critical for neurological imaging .

Biological Activity

Tert-butyl 4-iodobenzoate is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential implications in pharmacology, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoate moiety. Its molecular formula is with a molecular weight of approximately 294.14 g/mol. The compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitution, making it a versatile precursor for synthesizing other biologically active compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Cytochrome P450 Inhibition : Notably, it has been identified as an inhibitor of the enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition suggests potential interactions with other drugs metabolized by this pathway, highlighting its significance in pharmacokinetics .

- Nucleophilic Substitution : The iodine atom in the compound can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups at the para position of the benzene ring. This property is essential for creating structurally diverse molecules that may exhibit different biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is particularly relevant in the context of increasing antibiotic resistance .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Data pending |

| This compound | Bacteroides fragilis | Data pending |

Cytotoxicity and Selectivity

Studies assessing the cytotoxic effects of this compound on human cell lines have indicated moderate toxicity levels. The selectivity index is crucial for evaluating its potential as a therapeutic agent, as compounds with high selectivity indices are preferred due to their reduced toxicity to normal cells .

Case Studies and Research Findings

- Study on Drug Interactions : A study highlighted the role of this compound as a CYP1A2 inhibitor, emphasizing its potential impact on drug-drug interactions. The research involved assessing various substrates and inhibitors, demonstrating how this compound could alter metabolic pathways in vivo .

- Antimicrobial Efficacy : In vitro studies have been conducted to evaluate the antimicrobial activity of this compound against Mycobacterium tuberculosis and other resistant strains. These studies aim to establish its MIC values and compare them with existing antibiotics .

Future Directions

Further research is warranted to fully elucidate the biological profile of this compound. Areas for exploration include:

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Evaluating its potential use as a therapeutic agent, particularly in treating infections caused by resistant bacteria.

- Synthesis of Derivatives : Exploring derivatives of this compound to enhance its biological activity or reduce toxicity.

Q & A

Q. What strategies are recommended for resolving discrepancies in reported NMR chemical shifts or crystallographic data for this compound?

- Methodological Answer : Contradictions in NMR data (e.g., δH shifts due to solvent effects) require internal standards (e.g., TMS) and deuterated solvent calibration. For crystallographic inconsistencies, re-evaluate unit cell parameters or hydrogen-bonding motifs using high-resolution diffraction data . Collaborative platforms like Research Rabbit can aggregate and cross-validate literature findings .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Q. What are the key considerations for designing cross-coupling reactions using this compound as an aryl iodide precursor?

- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Optimize catalyst systems (e.g., Pd(PPh3)4/CuI) and ligands (e.g., bipyridine) to enhance reactivity. Solvent choice (e.g., DMF vs. THF) impacts reaction rates, as seen in analogous tert-butyl carbamate syntheses . Monitor steric hindrance from the tert-butyl group, which may necessitate higher temperatures or microwave-assisted conditions.

Q. How can computational chemistry methods complement experimental data in understanding the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states in substitution reactions, predicting regioselectivity and activation energies. Molecular dynamics simulations elucidate crystal packing behaviors observed in X-ray studies, such as hydrogen-bonded columns . Pair computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses.

Data Contradiction Analysis

- Purity vs. Yield Trade-offs : Low purity (42%) in one synthesis versus commercial 98% purity underscores the need for rigorous purification protocols. Replicate experiments with controlled variables (e.g., reaction time, stoichiometry) to identify optimal conditions.

- Structural Ambiguities : Discrepancies in NMR δH values may arise from impurities or solvent polarity. Use high-field NMR (≥400 MHz) and heteronuclear correlation spectroscopy (HSQC/HMBC) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.